molecular formula C15H18N4O B7477613 (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone

(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone

Katalognummer B7477613
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: PKEAWPBPYHVRCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone, also known as MPTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPTM belongs to the class of compounds known as piperidines and has a molecular weight of 306.4 g/mol.

Wirkmechanismus

(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone acts as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain, leading to improved cognitive function. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone also has antioxidant and anti-inflammatory properties, which may protect against oxidative stress and inflammation-induced damage to neurons.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has also been shown to reduce oxidative stress and inflammation in these models, which may contribute to its neuroprotective effects. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone in lab experiments include its well-characterized mechanism of action, low toxicity, and good bioavailability. However, (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone is still in the early stages of development as a therapeutic agent, and further studies are needed to determine its safety and efficacy in humans.

Zukünftige Richtungen

For research on (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone include further optimization of the synthesis method to improve purity and yield, as well as the development of more potent and selective acetylcholinesterase inhibitors based on the structure of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone. Further studies are also needed to determine the safety and efficacy of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone in humans, particularly in the treatment of neurodegenerative diseases.

Synthesemethoden

The synthesis of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone involves a multi-step process that includes the reaction of 4-(1,2,4-triazol-1-yl)benzaldehyde with 4-methylpiperidine to form the intermediate product, which is then treated with acetic anhydride to produce (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone. The purity and yield of (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone can be improved by optimizing the reaction conditions such as temperature, reaction time, and reagent ratio.

Wissenschaftliche Forschungsanwendungen

(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for cognitive function. (4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in reducing the oxidative stress and inflammation associated with neurodegenerative diseases.

Eigenschaften

IUPAC Name

(4-methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-6-8-18(9-7-12)15(20)13-2-4-14(5-3-13)19-11-16-10-17-19/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKEAWPBPYHVRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.